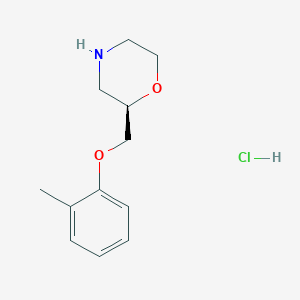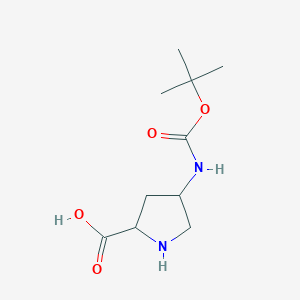![molecular formula C7H9N5S2 B15053317 2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)
2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine typically involves the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in the presence of ethylene glycol as a solvent. The mixture is heated to around 116°C, and nitrogen is introduced to maintain an inert atmosphere. The reaction is then refluxed at 122-124°C for about 5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of temperature and pressure to ensure high yield and purity. The final product is typically isolated by filtration and washing with water to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit matrix metalloproteinases and kinases.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its role as an anticancer agent, it inhibits matrix metalloproteinases, which are involved in the degradation of the extracellular matrix, thus preventing cancer cell invasion and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-hydrazinobenzothiazole
- 2-Benzylidene hydrazinyl-4-methylthiazole
Uniqueness
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is unique due to its bithiazole structure, which imparts distinct electronic properties and enhances its binding affinity to various biological targets. This makes it more effective in its applications compared to similar compounds .
Propiedades
Fórmula molecular |
C7H9N5S2 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
5-(2-hydrazinyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9N5S2/c1-3-5(14-6(8)10-3)4-2-13-7(11-4)12-9/h2H,9H2,1H3,(H2,8,10)(H,11,12) |
Clave InChI |
JPEHMZYVJRJJFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)C2=CSC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)
![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)








